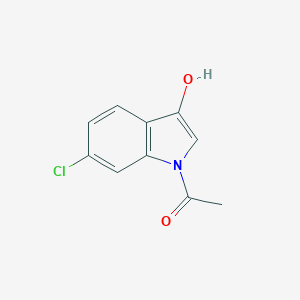

1-(6-Chloro-3-hydroxyindol-1-yl)ethanone

Vue d'ensemble

Description

1-(6-Chloro-3-hydroxyindol-1-yl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-3-hydroxyindol-1-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloroindole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

1-(6-Chloro-3-hydroxyindol-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: Formation of 1-(6-Chloro-3-oxoindol-1-yl)ethanone.

Reduction: Formation of 1-(6-Chloro-3-hydroxyindol-1-yl)ethanol.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that derivatives of indole, including 1-(6-Chloro-3-hydroxyindol-1-yl)ethanone, exhibit significant antimicrobial properties. A study evaluated the compound's efficacy against various bacterial strains, showing promising results with Minimum Inhibitory Concentrations (MICs) ranging from 20 to 70 µM against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The antifungal potential of this compound has been explored in several studies. It has shown activity against common fungal pathogens, including Candida albicans. In one study, the compound inhibited the growth of C. albicans at concentrations as low as 25 µM, indicating its potential for treating fungal infections .

Anticancer Potential

Indole derivatives have been investigated for their role in cancer therapy. Specifically, this compound has been studied as a potential inhibitor of heme oxygenase-1 (HO-1), an enzyme linked to cancer progression. A fragment-based study identified this compound as a candidate with micromolar activity against HO-1, suggesting its use in developing novel anticancer therapies .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated significant antibacterial activity against multi-drug resistant strains, with an MIC value of approximately 30 µM against S. aureus .

Case Study 2: Antifungal Activity

In another study focusing on antifungal properties, this compound was shown to effectively inhibit the growth of Candida albicans at concentrations as low as 25 µM. This suggests its potential application in treating fungal infections .

Mécanisme D'action

The exact mechanism of action of 1-(6-Chloro-3-hydroxyindol-1-yl)ethanone is not well-documented. like other indole derivatives, it is believed to interact with specific molecular targets and pathways in biological systems. These interactions may involve binding to enzymes or receptors, leading to modulation of cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(6-Chloro-3-methoxyindol-1-yl)ethanone

- 1-(6-Bromo-3-hydroxyindol-1-yl)ethanone

- 1-(6-Chloro-3-hydroxyindol-1-yl)propanone

Uniqueness

1-(6-Chloro-3-hydroxyindol-1-yl)ethanone is unique due to the presence of both a chlorine atom and a hydroxyl group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Activité Biologique

1-(6-Chloro-3-hydroxyindol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

- Chemical Formula : C₁₀H₈ClNO₂

- Molecular Weight : 215.63 g/mol

- CAS Number : 149231-54-9

- Melting Point : 146–148 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis, which is crucial for skin pigmentation and has implications in dermatological conditions.

Enzymatic Inhibition

Research indicates that this compound exhibits inhibitory effects on microbial tyrosinase, demonstrating up to 28% inhibition at a concentration of 0.250 mg/mL. This inhibition suggests its potential use in treating conditions related to hyperpigmentation and fungal infections .

Biological Activity Overview

Case Studies and Research Findings

-

Antifungal Activity Study

- A study evaluated the antifungal potential of various 1-(1H-indol-3-yl) derivatives, including this compound. The compound was tested against both standard and clinical isolates of fungi.

- Results indicated that the compound effectively inhibited the growth of several strains, particularly C. parapsilosis and C. glabrata, with complete inhibition at lower concentrations compared to A. niger .

-

Mechanistic Insights

- The mechanism behind the antifungal activity was linked to the inhibition of tyrosinase, which is essential for fungal survival and pathogenicity. The study highlighted the compound’s potential as a novel antifungal agent that could be used in conjunction with existing treatments to combat drug resistance .

- Neuropharmacological Potential

Propriétés

IUPAC Name |

1-(6-chloro-3-hydroxyindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-6(13)12-5-10(14)8-3-2-7(11)4-9(8)12/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHRWTLXAGWJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.